molecular formula C12H15N3O5S B5747640 [4-(METHYLSULFONYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No.: B5747640
M. Wt: 313.33 g/mol
InChI Key: WBGONUUDVNWONI-UHFFFAOYSA-N
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Description

4-(METHYLSULFONYL)PIPERAZINOMETHANONE: is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and hydroxylamines.

    Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated piperazines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Studied for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials for various industrial applications.

Mechanism of Action

The mechanism by which 4-(METHYLSULFONYL)PIPERAZINOMETHANONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE

Uniqueness:

  • The specific substitution pattern on the piperazine ring and the presence of both methylsulfonyl and nitrophenyl groups confer unique chemical and biological properties to 4-(METHYLSULFONYL)PIPERAZINOMETHANONE .
  • Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-21(19,20)14-8-6-13(7-9-14)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGONUUDVNWONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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